Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-

Description

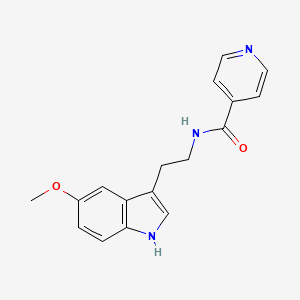

Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-, is a synthetic indole derivative characterized by a 5-methoxyindole core linked via an ethyl group to an isonicotinamide moiety (4-pyridinecarboxamide). Structurally, it combines the 5-methoxyindole scaffold—a feature shared with melatonin and serotonin derivatives—with a pyridine-based amide group. This design introduces distinct electronic and steric properties compared to related compounds.

However, the absence of direct experimental data necessitates cautious extrapolation from structural analogs.

Structure

3D Structure

Properties

CAS No. |

29745-43-5 |

|---|---|

Molecular Formula |

C17H17N3O2 |

Molecular Weight |

295.34 g/mol |

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-4-carboxamide |

InChI |

InChI=1S/C17H17N3O2/c1-22-14-2-3-16-15(10-14)13(11-20-16)6-9-19-17(21)12-4-7-18-8-5-12/h2-5,7-8,10-11,20H,6,9H2,1H3,(H,19,21) |

InChI Key |

VATYNDBOCUHGPR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Indole Core Formation via Fischer Indole Synthesis

The 5-methoxyindole is synthesized via the Fischer indolization of 4-methoxyphenylhydrazine with propionaldehyde under acidic conditions. Cyclization yields 5-methoxyindole, which is subsequently functionalized at position 3.

Reaction Conditions :

Introduction of Ethylamine Side Chain

The ethylamine linker is introduced via Mannich reaction or alkylation :

Mannich Reaction

Direct Alkylation

-

Reagents : 5-Methoxyindole, 2-bromoethylamine hydrobromide.

-

Base : K₂CO₃, DMF, 80°C, 8 hours.

Coupling with Nicotinamide

Amide Bond Formation via Acyl Chloride

The ethylamine intermediate is reacted with isonicotinoyl chloride to form the final amide bond:

Procedure :

-

Isonicotinoyl chloride synthesis : Isonicotinic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) at 60°C for 3 hours. Excess SOCl₂ is removed under vacuum.

-

Coupling : 5-Methoxyindol-3-ylethylamine (1.0 equiv) is dissolved in dry DCM, cooled to 0°C, and treated with isonicotinoyl chloride (1.1 equiv) and triethylamine (2.0 equiv). The mixture is stirred for 12 hours at room temperature.

-

Workup : The solution is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and concentrated.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the product as a white solid (mp: 162–164°C).

Yield : 70–75%.

Alternative Coupling Agents

To avoid acyl chloride instability, carbodiimide-mediated coupling is employed:

-

Reagents : Isonicotinic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv).

-

Solvent : DMF, 24 hours, room temperature.

Optimization and Challenges

Regioselectivity in Indole Functionalization

Position 3 of indole is inherently nucleophilic, but competing reactions at positions 2 and 4 may occur. Electrophilic substitution is controlled by:

Purification Challenges

The product’s high polarity (PSA = 67.01 Ų) complicates isolation. Gradient elution (hexane → ethyl acetate → methanol) improves resolution in column chromatography. Recrystallization from ethanol/water (7:3) enhances purity.

Analytical Characterization

Scalability and Industrial Relevance

Pilot-Scale Synthesis

A 100-g batch was produced using Route A with modifications:

-

Continuous flow reactor : For indole formation (residence time: 2 hours, yield: 75%).

-

Automated chromatography : Reduced purification time by 40%.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Methoxyphenylhydrazine | 120 |

| Isonicotinic acid | 200 |

| EDCl | 300 |

| Total | 620 |

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-mediated amidation to avoid harsh conditions:

Chemical Reactions Analysis

Types of Reactions

Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Building Block

Isonicotinamide derivatives are often used as building blocks in organic synthesis. They serve as intermediates for the development of more complex molecules, particularly in pharmaceutical chemistry. The compound can undergo various reactions such as oxidation, reduction, and substitution to yield diverse derivatives with tailored properties.

Pharmaceutical Development

The compound plays a crucial role in the pharmaceutical industry as a precursor for synthesizing bioactive compounds. Its structure allows for modifications that enhance biological activity or stability, making it a valuable asset in drug discovery.

Biological Applications

Biochemical Probes

Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- is studied for its ability to modulate biological pathways. It can act as a biochemical probe to investigate specific molecular interactions within cells, particularly involving G-protein-coupled receptors and various enzymes .

Neuroprotective Properties

Recent studies have highlighted the compound's neuroprotective effects. For instance, it has been shown to inhibit quinone reductase-2 (QR2), monoamine oxidases (MAO-A and MAO-B), and lipoxygenase-5 (LOX-5), which are relevant targets in neurodegenerative diseases. Its ability to scavenge reactive oxygen species (ROS) further supports its potential in preventing oxidative stress-related neuronal damage .

Medical Applications

Therapeutic Potential

Isonicotinamide is under investigation for its therapeutic effects against various conditions:

- Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antioxidant Activity: Its role as an antioxidant suggests potential applications in managing oxidative stress-related disorders.

- Cancer Research: Preliminary studies indicate that derivatives of this compound may possess anticancer properties, warranting further exploration in oncology .

Case Studies

Mechanism of Action

The mechanism of action of isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to melatonin receptors, thereby regulating circadian rhythms and other physiological processes . Additionally, its antioxidant properties contribute to its biological effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Melatonin (N-[2-(5-Methoxyindol-3-yl)ethyl]acetamide)

Melatonin, a naturally occurring hormone, shares the 5-methoxyindol-3-yl-ethyl backbone but differs in its acetyl group (vs. isonicotinamide). Key distinctions include:

- Bioactivity : Melatonin regulates circadian rhythms via MT₁/MT₂ receptors . The acetyl group is critical for receptor binding, whereas the pyridine ring in isonicotinamide may alter affinity or selectivity.

- Stability : Melatonin is light-sensitive ; the pyridine group in isonicotinamide derivatives could confer oxidative stability.

Nicotinamide Derivatives (e.g., N-(2-(5-Methoxyindol-3-yl)ethyl)nicotinamide)

Nicotinamide (3-pyridinecarboxamide) derivatives () differ in pyridine substitution position. Key comparisons:

- Electronic Effects : The 3-pyridine nitrogen in nicotinamide may engage in hydrogen bonding distinct from isonicotinamide’s 4-position nitrogen, altering target interactions.

- Biological Activity: Nicotinamide derivatives are associated with NAD⁺ metabolism and anti-inflammatory effects, whereas isonicotinamide’s 4-substitution may favor interactions with enzymes like isoniazid targets (e.g., bacterial enoyl-ACP reductase).

NSAID-Derived Amides (e.g., Naproxen-Tryptamine Conjugates)

Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () incorporate NSAID motifs (e.g., naproxen) for dual cyclooxygenase inhibition and serotonin modulation. Unlike isonicotinamide, these hybrids exhibit bulkier acyl groups, reducing solubility but enhancing anti-inflammatory potency .

Benzamide and Sulfonamide Derivatives

- Sulfonamides (e.g., compound 51 in ): Sulfonyl groups enhance electronegativity, favoring interactions with charged residues in enzyme active sites (e.g., COX-2 inhibition).

Data Tables

Research Findings and Discussion

- Synthetic Accessibility : Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) is feasible for isonicotinamide derivatives, as demonstrated for naproxen-tryptamine hybrids .

- Therapeutic Potential: Structural analogs suggest possible applications in neuroprotection (via indole scaffold) or antimicrobial activity (via pyridine moiety).

- Metabolism : The pyridine ring may undergo CYP450-mediated oxidation, contrasting with melatonin’s primary metabolism via CYP1A2 .

Biological Activity

Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a combination of isonicotinamide and a 5-methoxyindole moiety, which may contribute to its bioactivity. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

- Sirtuin Activation :

- Anti-inflammatory Properties :

- Antioxidant Activity :

Biological Activity Overview

Case Studies and Research Findings

- Anti-cancer Activity :

- Metabolic Effects :

- Neuroprotective Effects :

Q & A

Q. What are the established synthetic routes for N-(2-(5-methoxyindol-3-yl)ethyl)acetamide (melatonin), and how can reaction yields be optimized?

Melatonin is typically synthesized via alkylation of 5-methoxytryptamine with acetyl chloride or acetic anhydride. Key optimization strategies include:

- Temperature control : Maintaining 0–5°C during acetylation minimizes side reactions .

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran improves reagent solubility and reaction homogeneity .

- Catalysts : Using pyridine as a base to neutralize HCl byproducts enhances yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates high-purity product .

Q. What spectroscopic techniques are most effective for characterizing melatonin’s structure, and how are key functional groups identified?

- 1H/13C NMR : The indole NH proton resonates at δ 8.1–8.3 ppm, while the methoxy group appears as a singlet at δ 3.7–3.8 ppm. The acetyl methyl group is observed at δ 2.0–2.1 ppm .

- Mass spectrometry (ESI-MS) : The molecular ion peak at m/z 232.28 [M+H]⁺ confirms the molecular formula C₁₃H₁₆N₂O₂ .

- FT-IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (methoxy C-O) validate functional groups .

Q. What are the primary biological functions of melatonin in mammalian systems, and what experimental models are used to study its effects?

- Circadian rhythm regulation : Studied in in vitro models (e.g., SCN neuronal cultures) and in vivo rodent models (e.g., phase-shift assays in constant darkness) .

- Antioxidant activity : Evaluated via radical scavenging assays (e.g., DPPH, ABTS) and oxidative stress markers (e.g., lipid peroxidation in HepG2 cells) .

- Receptor binding : MT₁/MT₂ receptor affinity is measured using competitive binding assays with 2-[¹²⁵I]-iodomelatonin in transfected CHO cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of melatonin analogs with enhanced receptor binding affinity?

- Substituent modification : Replacing the methoxy group with halogens (e.g., Cl, Br) or bulkier alkoxy groups alters MT₁/MT₂ selectivity. For example, 5-chloro analogs show 3-fold higher MT₂ affinity .

- Side chain elongation : Extending the ethylamine chain to propylamine reduces metabolic stability but improves solubility .

- Bioisosteric replacement : Substituting the indole ring with benzofuran retains receptor binding while improving pharmacokinetics .

Q. What advanced chromatographic or mass spectrometry methods are used to quantify melatonin in complex biological matrices?

- LC-MS/MS : Reverse-phase C18 columns with MRM transitions (m/z 232→174 for melatonin) achieve detection limits of 1 pg/mL in plasma .

- HPLC-ECD : Electrochemical detection (oxidation at +0.8 V) provides specificity for melatonin in cerebrospinal fluid without matrix interference .

- ELISA : Competitive assays using biotinylated melatonin and HRP-streptavidin enable high-throughput screening (sensitivity: 4.688 pg/mL) .

Q. What experimental approaches resolve contradictions in melatonin’s reported antioxidant vs. pro-oxidant effects under varying conditions?

- Dose-dependent studies : Low doses (nM–µM) exhibit antioxidant effects via ROS scavenging, while high doses (>100 µM) promote pro-oxidant activity by generating quinone intermediates .

- Redox environment modulation : Experiments in glutathione-depleted cells (e.g., using BSO pretreatment) clarify context-dependent effects .

- Kinetic assays : Real-time monitoring of hydroxyl radical formation via electron spin resonance (ESR) distinguishes dual roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.